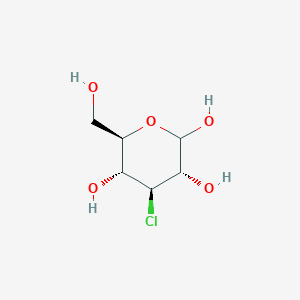

3-Chloro-3-deoxy-D-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-3-deoxy-D-glucopyranose is a useful research compound. Its molecular formula is C6H11ClO5 and its molecular weight is 198.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Chloro-3-deoxy-D-glucopyranose is primarily utilized in medicinal chemistry for its potential as an antimetabolite. Its structural similarity to glucose allows it to interfere with glucose metabolism in cells, which can be leveraged for therapeutic purposes:

- Anticancer Research : The compound has been investigated for its ability to inhibit cancer cell proliferation by mimicking glucose and disrupting glycolytic pathways. This mechanism is particularly relevant for tumors that exhibit high glucose uptake, such as breast cancer .

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties by inhibiting viral glycoprotein synthesis, which is crucial for viral replication .

Glycobiology

In glycobiology, this compound serves as a valuable tool for studying glycoproteins and their interactions:

- Glycoprotein Analysis : The compound is used in mass spectrometry to analyze glycoprotein microheterogeneity. By incorporating this analog into glycoproteins, researchers can assess how modifications affect the stability and function of these biomolecules .

Membrane Transport Studies

The compound is also significant in studying the transport mechanisms across biological membranes:

- Transport Mechanism Investigation : Research indicates that this compound can be utilized to study the effects of substituents on the transport of molecules across membranes. This application helps elucidate the factors influencing cellular uptake and permeability .

Synthesis of Other Compounds

The synthesis of this compound can serve as a precursor for developing other chemical entities:

- Synthetic Pathways : The compound's synthesis involves several chemical reactions that can be adapted to create other derivatives with varied biological activities, expanding its utility in drug development .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer and antiviral properties; disrupts glucose metabolism. |

| Glycobiology | Analyzes glycoprotein microheterogeneity; assesses modification effects. |

| Membrane Transport | Studies transport mechanisms across membranes; evaluates cellular uptake. |

| Synthesis | Precursor for developing other chemical entities with biological activity. |

Table 2: Case Studies

| Study Title | Focus Area | Key Findings |

|---|---|---|

| Anticancer Activity of Glucose Analogues | Medicinal Chemistry | Inhibition of breast cancer cell proliferation observed. |

| Glycoprotein Microheterogeneity Analysis | Glycobiology | Enhanced understanding of glycosylation effects on function. |

| Transport Mechanisms in Cellular Uptake | Membrane Transport | Identified key substituent effects on membrane permeability. |

Propriétés

Formule moléculaire |

C6H11ClO5 |

|---|---|

Poids moléculaire |

198.6 g/mol |

Nom IUPAC |

(3S,4S,5R,6R)-4-chloro-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C6H11ClO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |

Clé InChI |

CRJLKIILIKSPDH-CBPJZXOFSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)Cl)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)O)Cl)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.